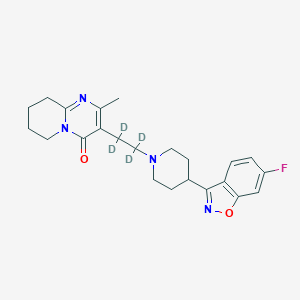

Risperidone-d4

Übersicht

Beschreibung

Risperidone-d4 (C₂₃H₂₃D₄FN₄O₂; MW: 414.51) is a deuterium-labeled analog of risperidone, a second-generation antipsychotic that antagonizes serotonin 5-HT₂ and dopamine D₂ receptors (Ki = 4.8 nM and 5.9 nM, respectively) . The deuterium atoms replace four hydrogens at the ethyl linker position, enhancing metabolic stability while retaining pharmacological activity . This isotopic labeling enables precise quantification of risperidone in biological matrices via Liquid Chromatography-Mass Spectrometry (LC-MS), where it serves as an internal standard (IS) to correct for extraction efficiency and ionization variability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of risperidone-d4 involves the incorporation of deuterium atoms into the risperidone molecule. One common method is to start with deuterated precursors. For example, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride can be reacted with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in an environment-friendly basic aqueous solution or suspension . The reaction is typically carried out under reflux conditions to obtain crude risperidone, which is then purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to confirm the incorporation of deuterium atoms and the absence of impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Risperidon-d4 kann, wie Risperidon, verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Risperidon kann zu seinem aktiven Metaboliten, 9-Hydroxy-Risperidon, oxidiert werden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Halogenierung und andere Substitutionsreaktionen können den Benzisoxazolring modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Halogenierungsmittel wie Chlor oder Brom können unter kontrollierten Bedingungen eingesetzt werden.

Wichtigste gebildete Produkte

Oxidation: 9-Hydroxy-Risperidon

Reduktion: Reduzierte Formen von Risperidon

Substitution: Halogenierte Derivate von Risperidon

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Risperidone-d4 serves as a valuable tool in pharmacokinetic studies due to its distinct isotopic labeling. This allows researchers to track the drug's absorption, distribution, metabolism, and excretion (ADME) in biological systems more precisely than with standard risperidone.

- Case Study : A study investigated the correlation between hair and serum concentrations of risperidone using deuterated forms to enhance detection accuracy. The findings suggested that hair analysis could serve as a non-invasive method for monitoring risperidone levels in patients, potentially improving therapeutic drug monitoring practices .

Receptor Binding Studies

The binding affinity of this compound to various receptors provides insights into its mechanism of action. It is known to antagonize dopamine D2 and serotonin 5-HT2A receptors, which are crucial for its therapeutic effects.

- Research Findings : In juvenile rats treated with this compound, significant increases in D2 and D4 receptor labeling were observed in critical brain regions such as the medial prefrontal cortex and hippocampus. This suggests that this compound can effectively mimic the pharmacological profile of its parent compound while allowing for clearer tracking of receptor interactions .

Metabolite Analysis

This compound is also used to study the metabolism of risperidone and its active metabolite, 9-hydroxyrisperidone (9-OH-RSP). The deuterated form helps differentiate between the parent drug and its metabolites during analytical procedures.

- Analytical Method : Researchers have developed methods using liquid chromatography coupled with mass spectrometry (LC-MS) to quantify risperidone and its metabolites in biological samples. The use of this compound as an internal standard enhances the reliability of these measurements .

Clinical Research Applications

This compound has been employed in clinical research settings to assess treatment responses and side effects in various populations.

- Study on Schizophrenia : A study measured mRNA expression levels of serotonin receptors in patients with schizophrenia before and after treatment with this compound. Results indicated that treatment led to a significant reduction in 5-HT2A receptor expression, correlating with improvements in clinical symptoms as measured by the PANSS scale .

Off-Label Uses and Broader Implications

While primarily used for schizophrenia and bipolar disorder, risperidone has off-label applications for conditions such as autism spectrum disorders, aggression in dementia patients, and various mood disorders. Research using this compound aids in understanding these broader implications by providing clearer data on efficacy and safety profiles.

Summary Table of Applications

Wirkmechanismus

Risperidone-d4 exerts its effects by inhibiting the binding of serotonin and dopamine to their respective receptors. This leads to altered neurotransmission and downstream effects on neuronal function. Specifically, this compound binds with high affinity to serotonin 5-HT2A receptors and dopamine D2 receptors, reducing overactivity in central mesolimbic and mesocortical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Risperidone

- Structure: Non-deuterated parent compound (C₂₃H₂₇FN₄O₂; MW: 410.48).

- Role : Clinically used for schizophrenia and bipolar disorder. Lacks isotopic labeling, limiting its utility in pharmacokinetic (PK) studies.

- Key Difference : Risperidone-d4 exhibits identical receptor binding but distinct mass spectral signatures (m/z 415-195 vs. 411-191 for risperidone), enabling discrimination in co-analysis .

Paliperidone-d4

- Structure : Deuterated analog of paliperidone (9-hydroxy risperidone; C₂₃H₂₇FN₄O₃; MW: 426.49).

- Role : IS for quantifying paliperidone, the active metabolite of risperidone.

- Comparison :

7-Hydroxy this compound

- Structure : Deuterated metabolite hydroxylated at position 7 (C₂₃H₂₃D₄FN₄O₃; MW: 430.51).

- Role : Quantifies oxidative metabolites in hepatic studies.

- Key Difference : The hydroxyl group increases hydrophilicity, requiring modified LC gradients compared to this compound .

Isotope-Labeled Internal Standards

Analytical Performance:

- This compound demonstrates a lower limit of quantification (LLOQ) of 0.4 ng/ml in plasma, comparable to non-deuterated analogs but with reduced matrix effects .

- In contrast, paliperidone-d4 requires higher declustering potentials (121 V vs. 96 V for this compound) due to its hydroxyl group, impacting ionization efficiency .

Metabolic Stability and Pharmacokinetics

- Deuterium Effect : this compound exhibits slower metabolic clearance in vitro (t₁/₂ = 8.2 h vs. 6.5 h for risperidone) due to isotopic attenuation of CYP2D6-mediated oxidation .

Biologische Aktivität

Risperidone-d4 is a deuterated form of risperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. The deuteration enhances its pharmacokinetic properties, potentially improving efficacy and reducing side effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, clinical implications, and relevant case studies.

This compound functions primarily as a serotonin-dopamine antagonist . It exhibits high affinity for several neurotransmitter receptors:

- Dopamine Receptors : this compound binds to D2 and D3 receptors with significant potency, which is critical for its antipsychotic effects. Its affinity for D2 receptors is approximately 50 times greater than that for clozapine and 2-3 times less potent than haloperidol .

- Serotonin Receptors : It also acts as an antagonist at the 5-HT2A receptor, which is associated with mood regulation and psychotic symptoms . The interaction with serotonin receptors is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.

Pharmacokinetics

The deuteration in this compound alters its metabolic profile:

- Absorption and Distribution : this compound is rapidly absorbed after oral administration, with peak plasma levels reached quickly. It is approximately 90% plasma protein-bound .

- Metabolism : The presence of deuterium may slow the metabolic degradation of the drug, leading to prolonged action and potentially reduced dosing frequency compared to non-deuterated forms .

Efficacy in Schizophrenia

Clinical studies have shown that risperidone effectively reduces symptoms of schizophrenia. In a meta-analysis comparing risperidone to placebo, it was found to significantly improve mental state as measured by the Positive and Negative Syndrome Scale (PANSS) with low-quality evidence supporting its benefits over placebo .

Case Study: Pediatric Use

A notable case study involving 20 children and adolescents (ages 8-17) with developmental disorders refractory to previous treatments demonstrated that risperidone led to clinical improvement in 13 patients over a follow-up period of 8 to 15 months. While most patients experienced no side effects, some reported weight gain and galactorrhea .

Effects on Gene Expression

Recent research indicates that this compound impacts gene expression related to serotonin transporters (SERT) and serotonin receptors (5-HT2A). Patients treated with risperidone showed a significant decrease in the expression of these genes compared to drug-naïve individuals, suggesting a potential biomarker for treatment response .

Table 1: Gene Expression Changes Associated with Risperidone Treatment

| Group | SERT Expression (mRNA levels) | 5-HT2A Expression (mRNA levels) |

|---|---|---|

| Drug-naïve | High | High |

| Drug-free | High | High |

| Treated with Risperidone | Low | Low |

Q & A

Basic Research Questions

Q. How can researchers design experiments to quantify Risperidone-d4 in biological matrices while ensuring isotopic integrity?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ion transitions specific to this compound (e.g., m/z transitions accounting for deuterium substitution). Validate the method for selectivity, sensitivity, and matrix effects by comparing deuterated and non-deuterated analogs. Ensure isotopic purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) during synthesis verification .

- Data Considerations : Include calibration curves with ≤15% variability and recovery rates (80–120%) in spiked matrices. Report limit of detection (LOD) and quantification (LOQ) with confidence intervals .

Q. What are the key challenges in synthesizing high-purity this compound for use as an internal standard?

- Methodological Answer : Deuterium incorporation must exceed 99% to avoid isotopic dilution effects. Use deuterated solvents (e.g., D₂O) and catalysts in multi-step synthesis. Characterize intermediates via Fourier-transform infrared spectroscopy (FTIR) and gas chromatography (GC) to monitor deuterium retention. Purity should be confirmed using orthogonal techniques (e.g., HPLC-UV and HRMS) .

- Data Contradictions : Address discrepancies in deuterium labeling efficiency between batches by adjusting reaction kinetics (temperature, pH) and solvent polarity .

Q. How should researchers validate the stability of this compound under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and assess degradation products using LC-MS. Compare stability profiles with non-deuterated Risperidone to identify deuterium-specific degradation pathways. Use Arrhenius modeling to predict shelf-life .

- Data Presentation : Tabulate degradation rates (%/month) under different conditions and provide chromatograms highlighting deuterium retention .

Advanced Research Questions

Q. How can isotopic effects of this compound influence pharmacokinetic (PK) modeling in comparative metabolic studies?

- Methodological Answer : Quantify deuterium isotope effects (DIE) by comparing metabolic clearance rates (e.g., CYP450-mediated oxidation) between Risperidone and this compound using hepatocyte assays. Adjust PK models using correction factors for mass differences (e.g., 4 Da shift) and validate via in vivo crossover studies .

- Data Contradictions : Resolve inconsistencies in metabolite ratios (e.g., 9-hydroxy-risperidone) by analyzing enzyme-binding affinities via molecular dynamics simulations .

Q. What strategies mitigate matrix effects when using this compound in complex tissues (e.g., brain homogenates)?

- Methodological Answer : Employ matrix-matched calibration standards and isotope dilution mass spectrometry (IDMS) to normalize ion suppression/enhancement. Use solid-phase extraction (SPE) with deuterated analogs of interfering compounds. Validate recovery rates across tissue types (e.g., liver vs. brain) .

- Data Considerations : Report matrix effect percentages (ME%) and extraction efficiencies with standard deviations across replicates .

Q. How do researchers address cross-reactivity of this compound in immunoassays designed for non-deuterated Risperidone?

- Methodological Answer : Perform cross-reactivity testing using competitive ELISA with serial dilutions of this compound. Modify antibody epitopes via computational modeling (e.g., molecular docking) to reduce affinity for deuterated regions. Validate specificity using spiked samples analyzed via LC-MS .

- Data Contradictions : Reconcile false-positive rates by correlating immunoassay results with LC-MS data and adjusting cutoff thresholds .

Q. What experimental designs ensure reproducibility of this compound quantification across multi-center studies?

- Methodological Answer : Standardize protocols for sample preparation, instrument calibration, and data normalization. Use inter-laboratory round-robin tests with shared reference materials. Implement metadata standards (e.g., ISO/IEC 17025) for documenting analytical conditions .

- Data Considerations : Include intra- and inter-lab coefficients of variation (CV) in published datasets .

Q. Ethical and Analytical Considerations

Q. How should researchers handle discrepancies in deuterium abundance when reusing archived this compound samples?

- Methodological Answer : Reanalyze aged samples via HRMS to detect deuterium loss. Apply correction factors based on storage duration and conditions. Document batch-specific deuterium content in supplementary materials .

- Data Contradictions : Address variability by conducting stability-indicating studies and revising expiration dates .

Q. What ethical frameworks apply to human studies using this compound, given its non-therapeutic role?

- Methodological Answer : Obtain informed consent explicitly stating the compound’s use as a tracer. Justify deuterium exposure levels using toxicity data from non-clinical studies. Adhere to guidelines for radiopharmaceutical analogs (e.g., FDA 21 CFR Part 361) .

Q. Data Presentation Guidelines

- Tables : Include raw data (e.g., peak area ratios) and processed results (e.g., corrected concentrations) with statistical annotations (mean ± SD, p < 0.05) .

- Figures : Use scatter plots for PK profiles and heatmaps for metabolic pathway comparisons. Annotate isotopic peaks in mass spectra .

Eigenschaften

IUPAC Name |

2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPZEAPATHNIPO-RIEWMPPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649398 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-76-9 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020719-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.